2-Heptanol, also known as heptan-2-ol, is an organic compound with the molecular formula and a molecular weight of approximately 116.21 g/mol. It is classified as a secondary alcohol due to the hydroxyl group (-OH) being attached to the second carbon in the heptane chain. The compound has several synonyms, including s-heptyl alcohol, methyl amyl carbinol, and 2-hydroxyheptane . Its structure can be represented as follows:
2-Heptanol is a colorless liquid with a characteristic odor and is soluble in water, ethanol, and ether. It is primarily used in organic synthesis and as a solvent.
The specific mechanism of action of 2-Heptanol in biological systems remains under investigation. However, its hydroxyl group can participate in hydrogen bonding, potentially influencing its interaction with other biomolecules like proteins and membranes []. Research into its role in plant metabolism is ongoing.
2-Heptanol is considered moderately toxic and a flammable liquid []. Here are some safety considerations:
These reactions highlight its versatility in synthetic organic chemistry .
Recent studies have indicated that 2-heptanol exhibits notable biological activity. For instance, it has been shown to inhibit the growth of the fungus Botrytis cinerea, which is responsible for gray mold disease in plants. The mechanism involves compromising cell membrane integrity and increasing levels of extracellular nucleic acids in the fungus . Additionally, it has been identified as an alarm pheromone in certain stingless bees, suggesting a role in interspecies communication and defense mechanisms against predators .
There are several methods for synthesizing 2-heptanol:
These methods provide diverse pathways for producing this compound depending on available resources and desired purity.
2-Heptanol finds applications across various industries:
Its unique properties make it valuable in both industrial and research settings.
Interaction studies involving 2-heptanol have focused on its effects on biological systems. For example, research has shown that it can interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential implications for neurochemical pathways . Furthermore, its role as an alarm pheromone suggests interactions at the behavioral level among insects, influencing their responses to environmental stimuli .
Several compounds share structural similarities with 2-heptanol. Here are some comparisons highlighting its uniqueness:
Compound | Formula | Unique Features |
---|---|---|
1-Heptanol | C7H16O | Primary alcohol; different reactivity profile |
3-Heptanol | C7H16O | Secondary alcohol but with different positional isomerism |
2-Octanol | C8H18O | Longer carbon chain; used as a solvent |
3-Pentanol | C5H12O | Shorter chain; different applications in flavoring |
While all these compounds are aliphatic alcohols, 2-heptanol's secondary structure allows for distinct chemical reactivity and biological interactions that differentiate it from its analogs.
The study of 2-heptanol began in the early 20th century with its synthesis via Grignard reagents. One of the earliest documented methods involved reacting n-amylmagnesium bromide with acetaldehyde, yielding 2-heptanol through nucleophilic addition. By the 1930s, sodium-mediated reduction of methyl n-amyl ketone in alcoholic solutions became a standard laboratory procedure. Industrial production expanded significantly in 2019 with the commissioning of the world’s first co-production plant for 2-propyl-1-heptanol and butanol in China, which utilized rhodium-catalyzed low-pressure carbonyl synthesis. This milestone highlighted the compound’s scalability and economic potential.
2-Heptanol exists as two enantiomers due to the chiral center at the second carbon atom. The (S)-(+)-2-heptanol and (R)-(-)-2-heptanol enantiomers are non-superimposable mirror images, differing in their spatial arrangement around the hydroxyl-bearing carbon. Structurally, the (S)-enantiomer has a hydroxyl group in the counterclockwise configuration (sinister), while the (R)-enantiomer adopts a clockwise (rectus) orientation [1] [4].
Physicochemical properties such as boiling points and optical rotations distinguish the enantiomers. For instance, (R)-(-)-2-heptanol has a boiling point of 74–75°C at 23 mmHg and a density of 0.818 g/mL at 25°C [5]. The (S)-enantiomer shares similar bulk properties but exhibits a specific optical rotation of +9.4° (neat), contrasting with the (R)-form’s -9.4° [4]. These subtle differences impact their chromatographic behavior and biological interactions.
Property | (S)-(+)-2-Heptanol | (R)-(-)-2-Heptanol |
---|---|---|
CAS Registry Number | 6033-23-4 [1] | 6033-24-5 [5] |
Optical Rotation (α) | +9.4° (neat) [4] | -9.4° (neat) [5] |
Boiling Point | 74–75°C (23 mmHg) [5] | 74–75°C (23 mmHg) [5] |
Multidimensional gas chromatography (MDGC) is pivotal for resolving 2-heptanol enantiomers in complex matrices. Enantio-MDGC combines chiral stationary phases with heart-cutting or comprehensive techniques to achieve high resolution. For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin columns separate 2-heptanol esters in passion fruit extracts, achieving enantiomeric excess (ee) values >98% for (R)-enantiomers [9]. This method’s robustness is evident in analyzing polychlorinated biphenyls and amino acids, where peak co-elution risks are mitigated through orthogonal separation mechanisms [7].
NMR spectroscopy complements chromatographic methods by elucidating absolute configurations. The Mosher ester method involves derivatizing 2-heptanol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. Comparative analysis of Δδ values (δS – δR) in proton NMR spectra reveals the parent alcohol’s configuration. For instance, (S)-2-heptanol Mosher esters exhibit upfield shifts for protons proximal to the hydroxyl group, enabling unambiguous assignment [8].
Natural sources exhibit marked enantiomeric preferences for 2-heptanol. In purple passion fruit (Passiflora edulis Sims), 2-heptanol esters occur predominantly as (R)-enantiomers (ee >95%), while free 2-heptanol in yellow passion fruit (Passiflora edulis f. flavicarpa) shows an (S)-configuration [9]. This divergence suggests enzymatic stereoselectivity during biosynthesis, potentially influenced by species-specific lipases or esterases.
Table 2. Enantiomeric Ratios of 2-Heptanol Derivatives in Passion Fruits
Compound | Purple Passion Fruit (ee) | Yellow Passion Fruit (ee) |
---|---|---|
2-Heptanol Acetate | 98% (R) | 75% (R) |
Free 2-Heptanol | 85% (R) | 62% (S) |
Stereochemistry profoundly influences 2-heptanol’s biological interactions. The (R)-enantiomer serves as a chiral resolving agent in synthesizing 1-(2-chloro-4-pyrrolidin-1-ylbenzoyl)-2,3,4,5-tetrahydro-1H-1-benzdiazepine, a potent vasopressin V₂ receptor agonist. This compound’s efficacy in regulating plasma osmolality and blood pressure hinges on stereochemical precision, as the (S)-enantiomer exhibits negligible receptor binding [2].
Enzymatic resolution studies further highlight stereochemical specificity. Candida rugosa lipase (CRL) typically follows the Kazlauskas rule, favoring (R)-enantiomers in secondary alcohols. However, CRL exhibits anomalous (S)-selectivity (E=58) toward 4-(tert-butoxycarbonylamino)butan-2-ol, a structural analog of 2-heptanol. Molecular modeling attributes this inversion to hydrogen bonding between Ser450 and the carbamate group, stabilizing the (S)-transition state [3].
Flammable;Irritant